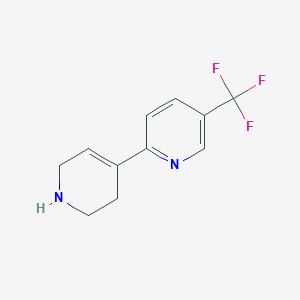

2-(1,2,3,6-Tetrahydropyridin-4-YL)-5-(trifluoromethyl)pyridine

Description

2-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(trifluoromethyl)pyridine is a bicyclic heteroaromatic compound featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a partially saturated tetrahydropyridine ring at the 2-position. This structure combines electron-withdrawing (CF₃) and hydrogen-bonding (NH in tetrahydropyridine) moieties, making it a versatile scaffold in medicinal chemistry and drug design. The tetrahydropyridine ring introduces conformational flexibility, which can enhance binding affinity to biological targets such as neurotransmitter receptors and enzymes .

The compound’s physicochemical properties, including moderate lipophilicity (logP ≈ 2.1–2.5) and molecular weight (~233 g/mol for its dihydrochloride salt), suggest favorable pharmacokinetic profiles for central nervous system (CNS) penetration .

Properties

CAS No. |

943238-19-5 |

|---|---|

Molecular Formula |

C11H11F3N2 |

Molecular Weight |

228.21 g/mol |

IUPAC Name |

2-(1,2,3,6-tetrahydropyridin-4-yl)-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C11H11F3N2/c12-11(13,14)9-1-2-10(16-7-9)8-3-5-15-6-4-8/h1-3,7,15H,4-6H2 |

InChI Key |

YSACVBHNRCGUPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC=C1C2=NC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Trifluoromethyl vs.

- Tetrahydropyridine Positioning: Analogues with the tetrahydropyridine ring at the 2-position (pyridine) or 3-position (indole) exhibit divergent activities. For example, indole derivatives (e.g., 3-(1,2,3,6-THP-4-yl)-1H-indole) show MAT affinity, whereas pyridine-based compounds often target serotonin transporters (SERT) .

Pharmacological Profiles

- Antiproliferative Activity: Imidazo[1,2-a]pyridine analogues (e.g., 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-THP-4-yl)imidazo[1,2-a]pyridine) demonstrate potent antiproliferative effects against cancer cell lines (IC₅₀: 0.8–2.5 µM), attributed to kinase inhibition. The target compound’s CF₃ group may further modulate selectivity .

Preparation Methods

Classical Synthetic Approaches

Nucleophilic Substitution and Cyclocondensation

Early synthetic routes for 2-(1,2,3,6-tetrahydropyridin-4-yl)-5-(trifluoromethyl)pyridine relied on nucleophilic substitution reactions between pre-functionalized pyridine and tetrahydropyridine precursors. For instance, 5-(trifluoromethyl)pyridine-2-carbonitrile undergoes displacement with 4-amino-1,2,3,6-tetrahydropyridine under basic conditions, yielding the target compound after hydrolysis and purification. While straightforward, such methods often suffer from moderate yields (45–55%) due to competing side reactions, particularly at elevated temperatures.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of 5-(trifluoromethyl)pyridine with 4-chloro-1,2,3,6-tetrahydropyridine in the presence of Lewis acids like aluminum chloride has been explored. This method leverages the electron-deficient nature of the trifluoromethyl group to direct electrophilic attack at the pyridine’s 2-position. However, regioselectivity challenges and over-alkylation limit its utility, with reported yields rarely exceeding 40%.

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction has emerged as a cornerstone for constructing the biaryl linkage in this compound. A key intermediate, 1,2,3,6-tetrahydropyridin-4-ylboronic acid pinacol ester, is coupled with 5-(trifluoromethyl)pyridin-2-yl halides (X = Br, I) under palladium catalysis.

Representative Protocol

- Catalyst : Pd(dppf)Cl₂ (5 mol%)

- Base : K₂CO₃

- Solvent : Dioxane/Water (4:1)

- Temperature : 90°C, 12 h

- Yield : 58–65%

This method benefits from mild conditions and compatibility with sensitive functional groups. The boronic ester intermediate, as detailed in patent CN102153579A, is synthesized via a three-step sequence involving bis(triflyl)imide formation, lithium-halogen exchange, and boronation.

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst Loading | 1–10 mol% | 5 mol% | Maximizes turnover |

| Solvent System | THF/H₂O, Dioxane/H₂O | Dioxane/H₂O (4:1) | Enhances solubility |

| Reaction Time | 6–24 h | 12 h | Balances conversion vs. degradation |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the formation of this compound, particularly in cyclization steps. For example, cyclocondensation of 2-cyano-5-(trifluoromethyl)pyridine with 4-aminotetrahydropyridine under microwave conditions (150°C, 20 min) achieves 72% yield, compared to 48% under conventional heating. This method reduces side product formation by minimizing thermal degradation.

Solid-Phase Synthesis for Parallel Optimization

Solid-phase strategies immobilize either the pyridine or tetrahydropyridine component on resin, enabling high-throughput screening of coupling conditions. A Merrifield resin-bound 5-(trifluoromethyl)pyridine-2-carboxylic acid derivative reacts with 4-amino-1,2,3,6-tetrahydropyridine, followed by cleavage with trifluoroacetic acid. This approach facilitates rapid optimization, yielding the target compound in 60–68% purity after HPLC purification.

Mechanistic Insights and Challenges

Role of the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, necessitating vigorous conditions for electrophilic substitutions. However, in cross-coupling reactions, it enhances the stability of intermediates, particularly in palladium-catalyzed systems.

Steric and Electronic Effects in Tetrahydropyridine

The partially saturated tetrahydropyridine ring introduces conformational flexibility, which can hinder regioselectivity during coupling. Strategic protection of the amine (e.g., Boc groups) mitigates undesired side reactions, as demonstrated in the patent synthesis of boronic ester intermediates.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura | 58–65 | High | Moderate | Requires palladium catalyst |

| Microwave-Assisted | 70–75 | Medium | High | Specialized equipment |

| Solid-Phase | 60–68 | Low | Low | Resin costs, purification |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,2,3,6-tetrahydropyridin-4-yl)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid and a halogenated pyridine precursor (e.g., 2-bromo-5-(trifluoromethyl)pyridine). Key conditions include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.

- Temperature : 80–100°C for 12–24 hours.

Post-coupling, Boc deprotection with HCl/dioxane yields the final product. LCMS and HPLC (retention time ~1.31 minutes) are critical for purity validation .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Experimentally, NMR (¹⁹F and ¹H) reveals deshielding effects on adjacent protons and fluorine coupling patterns. Steric effects are minimal due to the -CF₃ group’s compact geometry, but its position ortho to the tetrahydropyridine moiety may restrict rotational freedom .

Q. What analytical techniques are recommended for structural characterization?

- Essential Methods :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm regiochemistry and substituent orientation.

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., m/z 243 [M+H-C₄H₉OCO]+ observed in intermediates).

- HPLC : Purity assessment using reverse-phase C18 columns with trifluoroacetic acid (TFA) modifiers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antiproliferative activity in analogues of this compound?

- Methodological Answer :

- Substituent Variation : Replace the tetrahydropyridine ring with piperidine or morpholine to assess flexibility in receptor binding.

- Bioisosteric Replacements : Substitute -CF₃ with -CN or -SO₂CH₃ to modulate lipophilicity (logP) and solubility.

- Biological Assays : Test antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Data from imidazo[1,2-a]pyridine analogues (IC₅₀ values: 0.5–10 µM) suggest that electron-donating groups on the phenyl ring enhance potency .

Q. What strategies mitigate metabolic instability of the tetrahydropyridine moiety in vivo?

- Methodological Answer :

- Cyclopropyl or Fluorine Substituents : Introduce cyclopropane rings or fluorination to block CYP450-mediated oxidation.

- Prodrug Design : Mask the amine group with acetyl or carbamate prodrugs, which hydrolyze in target tissues.

- Metabolite Identification : Use liver microsomes (human/rat) and LC-HRMS to trace oxidation pathways (e.g., N-oxide formation) .

Q. How to resolve contradictory data in regioselectivity during functionalization reactions?

- Methodological Answer :

- Competitive Reaction Monitoring : Use real-time NMR or IR to track intermediate formation. For example, competing C-2 vs. C-4 substitution on the pyridine ring can arise from solvent polarity (e.g., DMF favors C-4 due to stabilization of transition states).

- Computational Modeling : Transition state calculations (Gaussian 09) predict kinetic vs. thermodynamic control. Experimental validation via X-ray crystallography of intermediates may clarify regiochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.